molecular formula C10H12N6O B2554884 4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone CAS No. 312700-04-2

4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone

Cat. No.: B2554884
CAS No.: 312700-04-2
M. Wt: 232.247
InChI Key: CATMAEDNDNJAEC-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone is a compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from 4-methoxybenzaldehyde and 4-amino-4H-1,2,4-triazole. It is known for its potential biological activities, including antimicrobial and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-amino-4H-1,2,4-triazole. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxybenzaldehyde 1-(4-amino-4H-1,2,4-triazol-3-yl)hydrazone involves its interaction with biological targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can enhance its biological activity. For example, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structure, which allows it to form stable coordination complexes with metal ions. This property enhances its biological activity and makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

3-N-[(E)-(4-methoxyphenyl)methylideneamino]-1,2,4-triazole-3,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O/c1-17-9-4-2-8(3-5-9)6-12-14-10-15-13-7-16(10)11/h2-7H,11H2,1H3,(H,14,15)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATMAEDNDNJAEC-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NC2=NN=CN2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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